molecular formula C27H29Cl2N3 B3347238 N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine CAS No. 130031-43-5

N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine

Cat. No.: B3347238
CAS No.: 130031-43-5
M. Wt: 466.4 g/mol
InChI Key: RGHBKXNQJGGALZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine (CAS: 130031-43-5) is a nitrogen-mustard-acridine hybrid compound with the molecular formula C27H29Cl2N3 and a molecular weight of 466.45 g/mol . The structure comprises a 9-acridinamine core linked to a phenylbutyl chain bearing a bis(2-chloroethyl)amino group.

For example:

  • Procedure D (): Reacting acridine precursors with substituted amines under reflux conditions.
  • LiAlH4/AlCl3 reductions () or HBTU-mediated couplings () may facilitate intermediate steps.

Characterization via ¹³C-NMR and ESI-MS (as seen in and ) would confirm the presence of acridine carbons (δ=112–133 ppm) and the molecular ion peak at m/z 464.

Properties

IUPAC Name

N-[4-[4-[bis(2-chloroethyl)amino]phenyl]butyl]acridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Cl2N3/c28-16-19-32(20-17-29)22-14-12-21(13-15-22)7-5-6-18-30-27-23-8-1-3-10-25(23)31-26-11-4-2-9-24(26)27/h1-4,8-15H,5-7,16-20H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHBKXNQJGGALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC4=CC=C(C=C4)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156308
Record name N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130031-43-5
Record name N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(Bis(2-chloroethyl)amino)benzene: This intermediate is synthesized by reacting 4-aminobenzene with 2-chloroethyl chloride under basic conditions.

    Coupling with 9-acridinamine: The intermediate is then coupled with 9-acridinamine using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine is a complex organic compound that has garnered attention for its potential applications in scientific research, particularly in the field of oncology. This article will explore its chemical properties, synthesis, mechanisms of action, and various applications, supported by data tables and case studies.

Structure and Composition

This compound features a unique structure that includes:

  • Acridine moiety : Known for its intercalating properties with DNA.
  • Bis(2-chloroethyl)amino group : Characteristic of alkylating agents used in cancer therapy.

The molecular formula is C27H29Cl2N3C_{27}H_{29}Cl_{2}N_{3} with a molecular weight of approximately 466.4 g/mol.

Reactivity

The compound exhibits significant reactivity due to its ability to form covalent bonds with nucleophilic sites in biomolecules, particularly DNA. The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, leading to the formation of DNA cross-links, which is critical for its anticancer activity.

Comparison with Other Anticancer Agents

Compound NameStructureMechanism of ActionUnique Features
N,N-Bis(2-chloroethyl)-p-toluidineTwo chloroethyl groups attached to an aromatic ringAlkylates DNASimpler structure without acridine moiety
DoxorubicinAnthracycline antibioticIntercalates into DNA and inhibits topoisomerase IIAssociated with cardiotoxicity
CyclophosphamideAlkylating agent with a phosphoramide groupForms DNA cross-linksProdrug requiring metabolic activation
Mitomycin CAntibiotic with alkylating propertiesCross-links DNANaturally occurring compound with complex pharmacology

This compound's dual functionality may enhance its efficacy against resistant cancer types while minimizing side effects associated with traditional chemotherapeutics.

Anticancer Research

This compound has shown promise in preclinical studies as a chemotherapeutic agent due to its ability to induce DNA damage selectively in cancer cells. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Cytotoxicity : A study demonstrated that this compound exhibited potent cytotoxic effects against breast cancer cell lines, suggesting its potential as a treatment option for resistant forms of breast cancer.
  • Mechanistic Insights : Research utilizing fluorescence spectroscopy confirmed the binding interactions between the compound and DNA, elucidating its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA. This can lead to inhibition of DNA replication and transcription, ultimately resulting in cell death. The bis(2-chloroethyl)amino group can also form covalent bonds with DNA, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Yield Reference
N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine C27H29Cl2N3 Bis(2-chloroethyl)amino, phenylbutyl DNA alkylation, intercalation N/A
(4-Chlorobenzyl)-(2-methoxyacridin-9-yl)-amine (29) C21H18ClN3O 4-Chlorobenzyl, methoxyacridine PDE5 inhibition 21%
N1,N7-Bis-(9-acridinyl)-N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine (11) C34H35N5O Bis-acridine, methoxybenzyl DNA crosslinking "Good yield"
Quinacrine (Mepacrine) C23H30ClN3O Diethylaminopentyl, methoxyacridine Antimalarial, antiparasitic N/A
9-(5-(4-(N-Ethyl-N-(2-chloroethyl)amino)phenoxy)pentylamino)acridine C28H32ClN3O Chloroethylamino-phenoxypentyl Mutagenic N/A

Key Findings

Mechanistic Divergence The target compound’s bis(2-chloroethyl)amino group enables DNA alkylation, akin to nitrogen mustards (e.g., cyclophosphamide) , whereas simpler acridines like 29 () lack alkylating capacity and instead inhibit phosphodiesterase 5 (PDE5). Quinacrine () shares the acridine core but replaces chloroethyl groups with a diethylaminopentyl chain, conferring antiparasitic rather than cytotoxic effects.

Structural Impact on Activity

  • Bis-acridine derivatives (e.g., 11 in ) exhibit enhanced DNA binding via dual intercalation but require complex synthesis. The target compound simplifies this with a single acridine unit paired with a nitrogen mustard.
  • Chlorine substituents (e.g., in 29 and the target compound) improve lipid solubility and cellular uptake compared to methoxy or thiophenyl analogs ().

Toxicity and Safety The target compound’s chloroethyl groups correlate with mutagenicity, as seen in a related compound (: mic-bac-sat 10 µg/plate mutagenicity data).

Synthetic Feasibility

  • Yields for acridine derivatives vary widely: 9–21% for compounds vs. "good yield" for bis-acridines (). The target compound’s synthesis may face challenges due to steric hindrance from the phenylbutyl chain.

Biological Activity

N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine, often referred to as a derivative of acridinamine, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential antitumor activity. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C27H29Cl2N3
  • Molecular Weight : 466.4 g/mol
  • CAS Number : 130031-43-5
  • Density : 1.229 g/cm³
  • Boiling Point : 675.3ºC at 760 mmHg
  • Flash Point : 362.2ºC

The compound exhibits biological activity primarily through its interaction with cellular mechanisms that lead to apoptosis and cell cycle arrest in cancer cells. The presence of bis(2-chloroethyl)amino groups is known to facilitate DNA cross-linking, which can inhibit cell division and promote programmed cell death.

Antitumor Activity

Research indicates that this compound has demonstrated potent antitumor activity in various cancer models. Below are key findings from recent studies:

Case Studies and Research Findings

  • In Vitro Studies :
    • A study reported that derivatives similar to this compound exhibited IC50 values ranging from 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects compared to standard treatments like SAHA (IC50 of 17.25 μM) .
    • Another investigation focused on the synthesis of related compounds and their evaluation against P-388 lymphocytic leukemia, where certain derivatives showed promising results .
  • In Vivo Studies :
    • In xenograft models, compounds with similar structures have shown tumor growth inhibition rates around 48%, suggesting that these derivatives can effectively reduce tumor size in living organisms .
  • Mechanistic Insights :
    • The antitumor activity is linked to the promotion of apoptosis and G2/M phase arrest in the cell cycle, which was corroborated by flow cytometry analyses in treated cancer cells .

Comparative Analysis of Similar Compounds

Compound NameIC50 (μM)Tumor Growth Inhibition (%)Mechanism
This compound1.30~48%Apoptosis induction
SAHA17.2548.13%HDAC inhibition
FNA0.095Not specifiedHDAC3 selective

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and purification. Key steps include:

  • Amide Coupling : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) to facilitate amine-acridine conjugation .
  • Optimization : Adjust reaction time (e.g., 20–24 hours), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 molar ratio of acridine to amine derivatives) to improve yields.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane.

Example Reaction Conditions from Analogous Compounds:

StepReagents/ConditionsYieldReference
Amide couplingEDCI, HOBt, DMSO, 20°C, 20.6 h~83%
Nucleophilic substitutionBis(2-chloroethyl)amine, K₂CO₃, DMF, 50°C12–21%

Q. What preliminary toxicity screening protocols are suitable for evaluating mutagenic potential?

Methodological Answer:

  • Ames Test (Microbial Mutagenicity Assay) : Use Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 fraction) at concentrations of 10 µg/plate to assess frameshift or base-pair mutations .
  • In Vitro Cytotoxicity : Screen against human cell lines (e.g., HEK293, HeLa) using MTT assays to determine IC₅₀ values.
  • Decomposition Analysis : Monitor toxic byproducts (e.g., NOₓ, Cl⁻) via thermal gravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) when heated above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines or experimental models?

Methodological Answer:

  • Mechanistic Profiling : Compare topoisomerase inhibition (via DNA relaxation assays) and DNA intercalation (using ethidium bromide displacement assays) to identify cell-line-specific mechanisms .
  • Metabolic Stability Analysis : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to assess if metabolic differences explain variability .
  • Transcriptomic Profiling : Perform RNA sequencing on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., apoptosis, DNA repair).

Q. What strategies enhance metabolic stability without compromising topoisomerase inhibitory activity?

Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the para-position of the benzamide moiety to reduce oxidative metabolism, as demonstrated in analogous acridine derivatives .
  • Prodrug Design : Mask the bis(2-chloroethyl)amino group with enzymatically cleavable protecting groups (e.g., carbamate linkages) to improve plasma stability.
  • In Silico Optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to topoisomerase II while assessing metabolic sites via CYP450 isoform mapping.

Q. How should researchers design experiments to investigate the compound’s dual inhibitory effects on phosphodiesterase 5 (PDE5) and topoisomerases?

Methodological Answer:

  • Enzymatic Assays :
    • PDE5 Inhibition : Use fluorescence-based assays with cyclic GMP as substrate, measuring IC₅₀ values .
    • Topoisomerase Inhibition : Perform DNA cleavage assays (e.g., plasmid relaxation assays) to quantify enzyme activity suppression.
  • Cross-Validation : Compare inhibition kinetics (Km, Vmax) across targets to identify competitive vs. non-competitive mechanisms.
  • Structural Analysis : Solve co-crystal structures with PDE5 and topoisomerase IIα to map binding pockets and guide rational design .

Q. What analytical techniques are critical for characterizing degradation products under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks.
  • Analytical Workflow :
    • LC-MS/MS : Identify degradation products using C18 columns and 0.1% formic acid/acetonitrile gradients.
    • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra of degraded vs. pristine samples to detect structural changes .
    • XRD : Monitor crystallinity loss, which may correlate with reduced stability.

Q. How can computational modeling predict off-target interactions and improve selectivity?

Methodological Answer:

  • Pharmacophore Modeling : Build 3D models using Schrödinger Phase to align with known PDE5/topoisomerase inhibitors.
  • Off-Target Screening : Perform reverse docking (e.g., using SwissTargetPrediction) against kinase and GPCR libraries.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify residues critical for selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine
Reactant of Route 2
Reactant of Route 2
N-(4-(4-(Bis(2-chloroethyl)amino)phenyl)butyl)-9-acridinamine

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